2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H26N2O6S and its molecular weight is 542.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Efficient Synthesis for Antimicrobial Activity : A study by Sakram et al. (2018) developed an efficient microwave-assisted synthesis of novel 1H-benzo[de]isoquinoline-1,3(2H)-diones, demonstrating their antimicrobial activity against various bacteria such as Escherichia coli and Staphylococcus aureus (Sakram et al., 2018).
- Antibacterial and Antifungal Properties : Kuran et al. (2012) synthesized aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated them for antibacterial and antifungal activities, showing effectiveness against a range of microorganisms (Kuran et al., 2012).
Antiviral Activity
- Inhibition of Viral Replication : Garcia-Gancedo et al. (1979) found that derivatives of benzo[de]isoquinoline-diones inhibited herpes simplex and vaccinia viruses replication in chick embryo cell cultures (Garcia-Gancedo et al., 1979).
Anticancer Activity
- Potential Anticancer Agents : A study by Paull et al. (1984) conducted computer-assisted evaluations of benzo[de]isoquinoline-1,3-diones for antitumor activity, identifying key features necessary for anticancer activity (Paull et al., 1984).
- Antitumor Activity Evaluation : Wu et al. (2010) designed and synthesized a series of derivatives as novel antitumor agents, evaluating their activity against various cancer cell lines (Wu et al., 2010).
Other Applications
- Thermally Activated Fluorescent Emitters : Yun and Lee (2017) used the benzoisoquinoline-1,3-dione moiety as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters, indicating potential applications in device optimization and quantum efficiency improvement (Yun & Lee, 2017).
- Chemosensor Systems : Tolpygin et al. (2012) synthesized new derivatives for high chemosensor selectivity in anion determination, highlighting the utility in chemical sensing applications (Tolpygin et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It’s worth noting that indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The interaction of this compound with its targets could result in one or more of these effects.
Biochemical Pathways
The synthesis of similar compounds involves a radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates . This process leads to a broad range of sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones . The compound’s interaction with its targets could potentially affect related biochemical pathways.
Result of Action
Some compounds in the same family exhibit bioactivity against cancer cell lines . This suggests that this compound could potentially have similar effects.
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOJBJPKMHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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